An In-depth Technical Guide to the Chemical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of cis-4-cyclohexene-1,2-dicarboxylic acid, a versatile intermediate in organic synthesis with significant applications in pharmaceutical and materials science. This document details its physical and chemical characteristics, spectral data, and established experimental protocols for its synthesis.
Chemical and Physical Properties
cis-4-Cyclohexene-1,2-dicarboxylic acid is a white crystalline solid. Its structure, featuring a cyclohexene (B86901) ring and two adjacent carboxylic acid groups in a cis configuration, makes it a valuable precursor for a variety of more complex molecules.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | [2] |
| CAS Number | 2305-26-2 | [2] |
| Molecular Formula | C₈H₁₀O₄ | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | White crystalline powder | |
| Melting Point | 165-170 °C | [3] |
| Boiling Point | 106-107 °C at 0.1 Torr | [4] |
| pKa₁ | 3.89 (at 20 °C) | [4] |
| pKa₂ | 6.79 (at 20 °C) | [4] |
| Solubility | Soluble in methanol. Slightly soluble in acetone. Soluble in hot water. | [3][4][5] |
Reactivity and Applications
The chemical reactivity of cis-4-cyclohexene-1,2-dicarboxylic acid is characterized by the functionalities of its carboxylic acid groups and the cyclohexene ring.[6]
-
Carboxylic Acid Reactions: The two carboxylic acid groups can readily undergo esterification, amidation, reduction to alcohols, and decarboxylation, providing pathways to a diverse range of derivatives.[6]
-
Cyclohexene Ring Reactions: The double bond in the cyclohexene ring can participate in various reactions, including cycloadditions, oxidations (e.g., epoxidation, dihydroxylation), and reductions (e.g., hydrogenation).[6]
This broad reactivity profile makes it a key intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[6] In drug development, it can be used as a linker or a scaffold to build more complex and biologically active molecules.
General Reactivity Diagram
Caption: Reactivity of cis-4-Cyclohexene-1,2-dicarboxylic acid.
Spectral Data
The structure of cis-4-cyclohexene-1,2-dicarboxylic acid can be confirmed by various spectroscopic methods.
Table 2: Spectral Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the olefinic protons of the cyclohexene ring, the allylic protons, and the protons alpha to the carboxylic acid groups can be observed. The carboxylic acid protons typically appear as a broad singlet at a downfield chemical shift.[7] |
| ¹³C NMR | Resonances for the carboxylic acid carbons, the olefinic carbons of the double bond, and the sp³-hybridized carbons of the cyclohexene ring are characteristic. |
| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups. A sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The C=C stretching of the cyclohexene ring appears around 1650 cm⁻¹.[7] |
Experimental Protocols
The synthesis of cis-4-cyclohexene-1,2-dicarboxylic acid is typically achieved through a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) precursor, followed by hydrolysis.
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This synthesis involves a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene (B125203) and maleic anhydride. As 1,3-butadiene is a gas at room temperature, a common and safer laboratory procedure utilizes 3-sulfolene (B121364), which thermally decomposes in situ to generate 1,3-butadiene.[1][8]
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether (for crystallization)
Procedure:
-
Combine 3-sulfolene and maleic anhydride in a round-bottom flask containing a magnetic stir bar.[9]
-
Add xylene as a solvent.[9]
-
Heat the mixture to reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation in a fume hood).[1][8]
-
The in situ generated 1,3-butadiene will react with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Induce crystallization by adding petroleum ether.[9]
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.[8]
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The synthesized anhydride is then hydrolyzed to the corresponding dicarboxylic acid.[3]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Distilled water
Procedure:
-
Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride in a flask.[3]
-
Add distilled water and heat the mixture to boiling to dissolve the anhydride and facilitate hydrolysis.[3]
-
Once the solid has dissolved, cool the solution in an ice bath to induce crystallization of the dicarboxylic acid.[9]
-
Collect the white crystals of cis-4-cyclohexene-1,2-dicarboxylic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold water and allow them to air dry.[3]
Synthetic Workflow Diagram
References
- 1. odinity.com [odinity.com]
- 2. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sas.upenn.edu [sas.upenn.edu]
- 4. chembk.com [chembk.com]
- 5. cyclohex-4-ene-1,2-dicarboxylic acid | 88-98-2 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Solved Sample: cis-4-cyclohexene-1,2-dicarboxylic acid | Chegg.com [chegg.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Experiment #4 [sas.upenn.edu]
- 10. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
